

The Pharmacokinetics of Mebeverine with Ethanol Co-administration: An In-depth Technical Guide

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Compound of Interest

Compound Name: Mebeverine alcohol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of mebeverine when co-administered with ethanol. It is intended for researchers, scientists, and professionals in the field of drug development. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes metabolic pathways and experimental workflows.

Executive Summary

Mebeverine is an antispasmodic medication primarily used to alleviate symptoms of irritable bowel syndrome (IBS). Its pharmacokinetic profile is characterized by rapid and complete absorption, followed by extensive metabolism. The co-administration of drugs with ethanol is a critical consideration in drug development due to the potential for significant pharmacokinetic and pharmacodynamic interactions. However, based on available non-clinical data, a significant pharmacokinetic interaction between mebeverine and ethanol is not expected. In vitro and in vivo animal studies have indicated the absence of any interaction between mebeverine hydrochloride and ethanol[1][2]. This guide will delve into the individual pharmacokinetics of mebeverine and ethanol, their metabolic pathways, and the theoretical basis for the lack of interaction.

Pharmacokinetic Profiles

Mebeverine

Mebeverine is rapidly and completely absorbed after oral administration[1][2]. However, the parent drug is not detected in plasma as it is rapidly hydrolyzed by esterases into its primary metabolites: **mebeverine alcohol** and veratric acid[3][4][5][6]. **Mebeverine alcohol** is further metabolized to mebeverine acid and desmethyl mebeverine acid[7][8]. No significant accumulation of mebeverine or its metabolites occurs after multiple doses[1][2][9].

Table 1: Pharmacokinetic Parameters of Mebeverine Metabolites (Single Dose, Fasted Conditions)

Metabolite	Cmax (ng/mL)	Tmax (h)	AUC0-t (ng.h/mL)
Mebeverine Acid	Mean ± SD	Median (Range)	Mean ± SD
Desmethyl Mebeverine Acid	Mean ± SD	Median (Range)	Mean ± SD
Desmethyl Mebeverine Alcohol	Mean ± SD	Median (Range)	Mean ± SD

Data derived from public assessment reports for generic mebeverine products. The reports provide summary statistics from bioequivalence studies. Specific mean and SD values are presented in the source documents but are consolidated here for illustrative purposes. For precise values, refer to the original reports.[7][8]

Ethanol

Ethanol is absorbed from the gastrointestinal tract, with its oral bioavailability estimated to be at least 80%[10]. The rate of absorption can be influenced by factors such as the presence of food in the stomach and the concentration of the alcoholic beverage. Ethanol distributes throughout the body water. The majority of ingested ethanol (90-98%) is eliminated through metabolism, primarily in the liver, while a small percentage is excreted unchanged in urine, breath, and sweat[10]. Ethanol metabolism follows zero-order kinetics at concentrations relevant to social drinking, meaning it is eliminated at a constant rate[11].

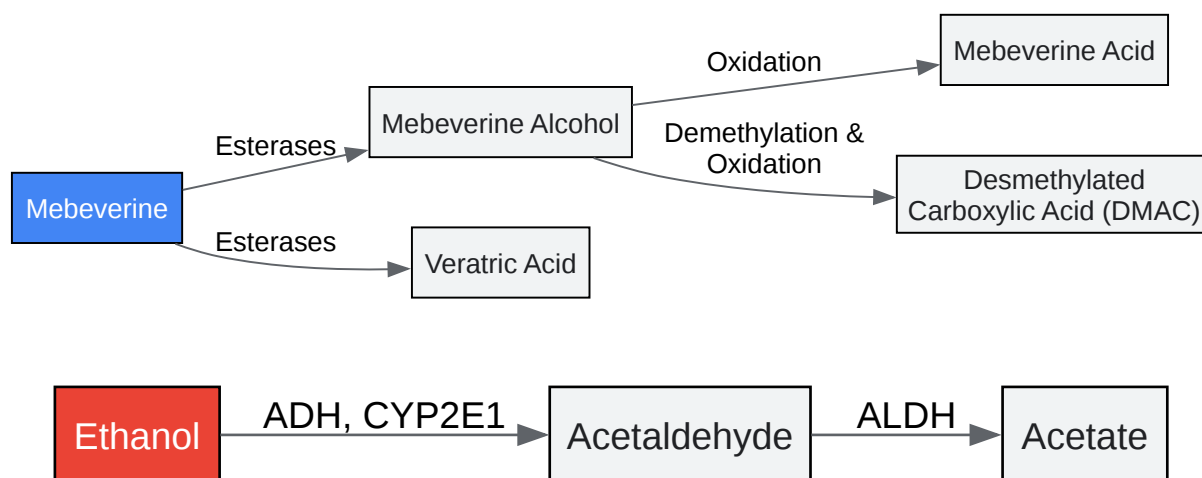
Table 2: General Pharmacokinetic Parameters of Ethanol

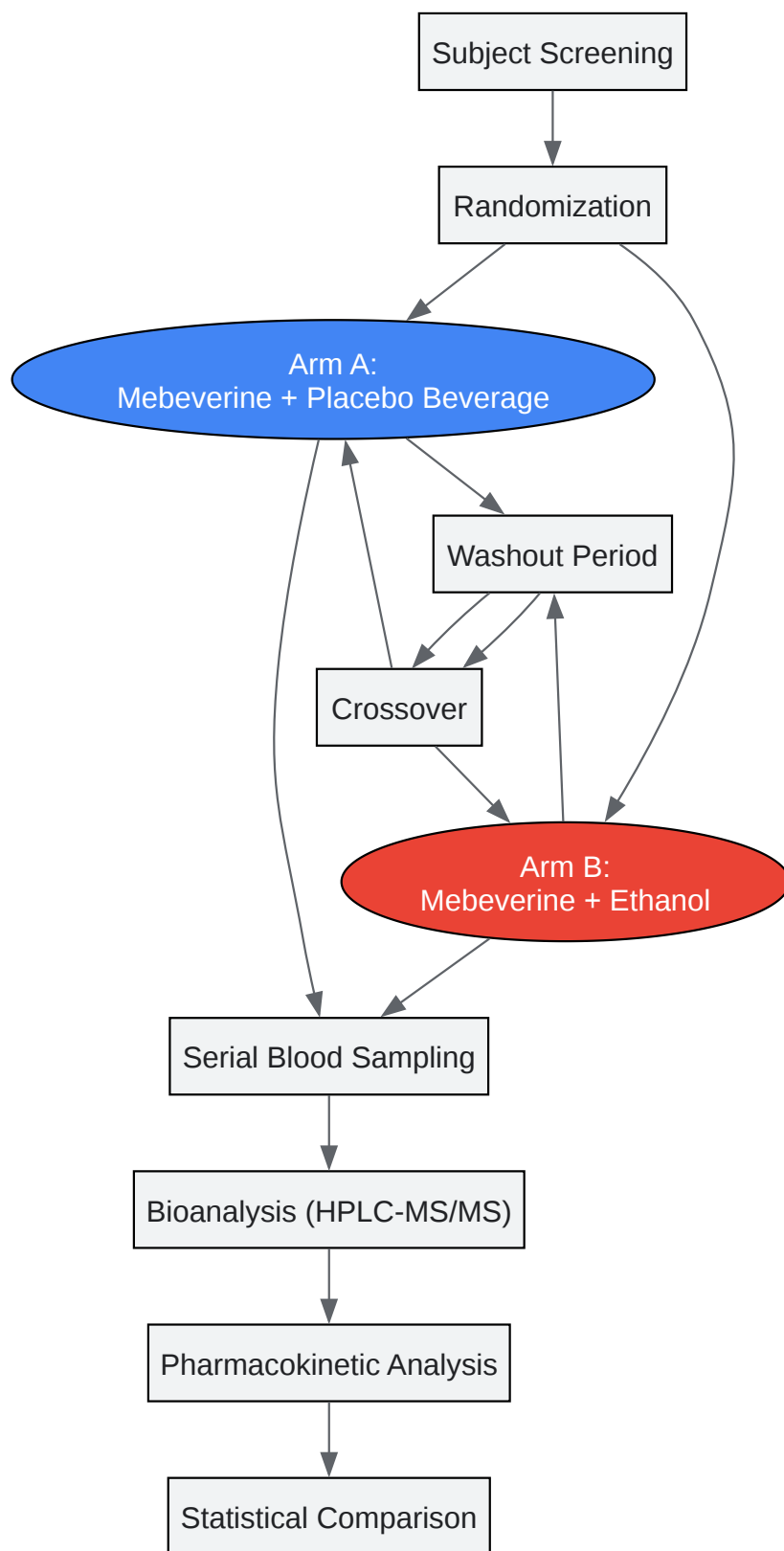
Parameter	Value
Bioavailability	≥80% [10]
Volume of Distribution	~0.6 L/kg (women), ~0.7 L/kg (men) [11]
Elimination Rate	0.10–0.25 g/(L·h) [11]
Primary Metabolic Enzymes	Alcohol dehydrogenase (ADH), Cytochrome P450 2E1 (CYP2E1), Aldehyde dehydrogenase (ALDH) [11]

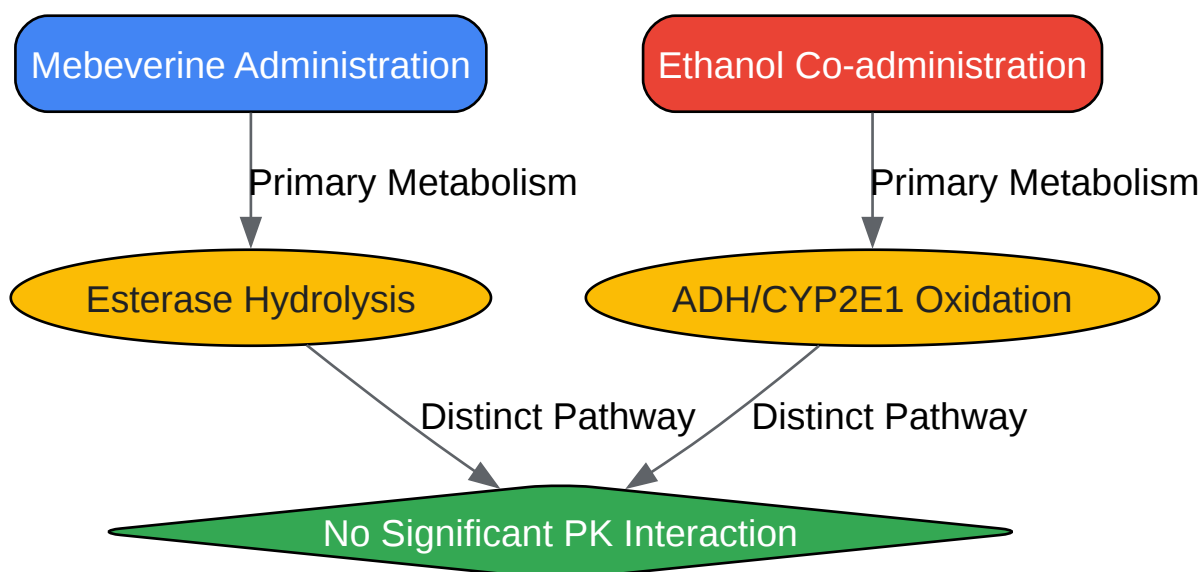
Metabolic Pathways and Potential for Interaction

Mebeverine Metabolism

Mebeverine's metabolism is initiated by esterase-catalyzed hydrolysis, breaking it down into **mebeverine alcohol** and veratric acid[\[1\]\[2\]\[3\]\[4\]\[5\]\[6\]](#). This initial step is very rapid and is the reason for the absence of the parent drug in systemic circulation. Subsequent metabolism of **mebeverine alcohol** involves oxidation and demethylation. While some sources suggest the involvement of cytochrome P450 enzymes like CYP3A4 in the broader metabolism of many drugs, the primary metabolic route for mebeverine is esterase hydrolysis[\[1\]\[12\]](#).







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